

Nirvanol: A Technical Guide to its Role as a Pharmaceutical Reference Standard

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Compound of Interest

Compound Name: *Nirvanol*

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Introduction

Nirvanol, also known as 5-ethyl-5-phenylhydantoin, is a heterocyclic organic compound with notable anticonvulsant properties.^[1] Historically used as a hypnotic agent, its clinical application was discontinued due to toxicity concerns.^[2] In the context of modern pharmaceutical sciences, **Nirvanol** primarily serves as a crucial reference standard, particularly in the study of antiepileptic drugs. It is the principal active metabolite of the anticonvulsant drug mephenytoin, formed via N-demethylation.^[1] As a reference standard, **Nirvanol** is essential for the accurate identification, quantification, and purity assessment of mephenytoin and its metabolites in various biological matrices and pharmaceutical formulations.

This technical guide provides an in-depth overview of **Nirvanol**'s classification as a pharmaceutical reference standard, its physicochemical properties, analytical methodologies for its characterization, and its metabolic pathway.

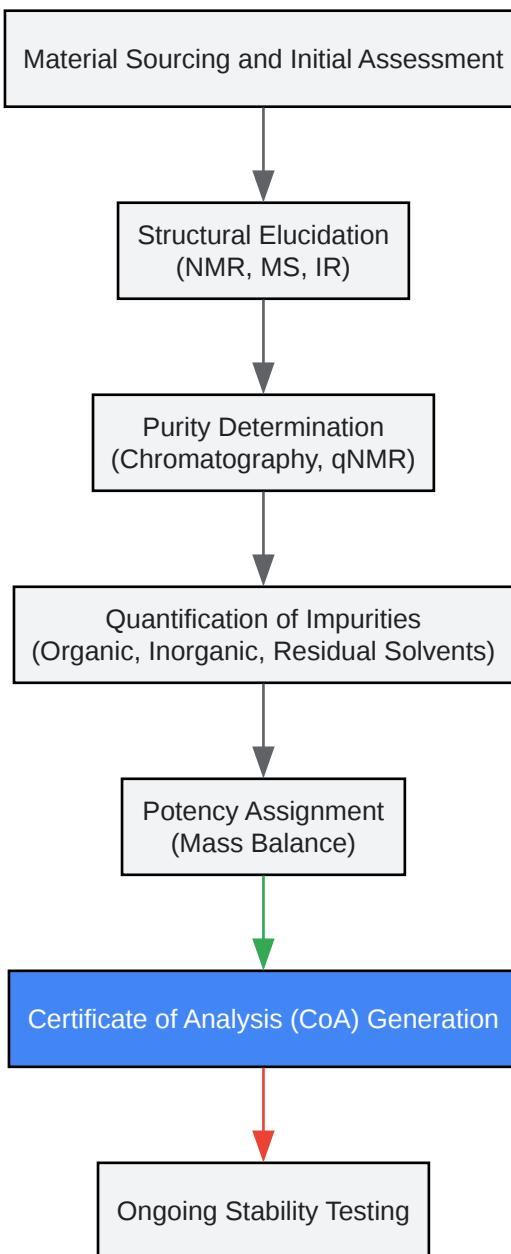
Classification as a Pharmaceutical Reference Standard

A pharmaceutical reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing to ensure the quality, safety, and efficacy of drug

products.[3][4] These standards can be classified as either pharmacopeial (official) or non-pharmacopeial (in-house or secondary).

Nirvanol is not currently listed as an official reference standard in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP). Therefore, it is classified as a non-pharmacopeial reference standard.[5][6] Such standards are qualified by the user or a third-party organization against a primary standard or through rigorous analytical characterization to establish their identity, purity, and potency.[7][8] The qualification of a non-pharmacopeial reference standard like **Nirvanol** is critical for its intended use in regulated environments.

The following diagram illustrates a general workflow for the qualification of a non-pharmacopeial reference standard.



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Qualification of a Non-Pharmacopeial Reference Standard.

Physicochemical and Analytical Data

Accurate characterization of a reference standard is paramount. The following tables summarize key physicochemical and analytical data for **Nirvanol**.

Table 1: Physicochemical Properties of **Nirvanol**

Property	Value	Reference
Chemical Name	5-ethyl-5-phenylimidazolidine-2,4-dione	[1]
Synonyms	Ethotoxin, Phenylethylhydantoin	[2]
CAS Number	631-07-2	
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	
Molecular Weight	204.23 g/mol	[9]
Melting Point	196 °C	[9]
Appearance	White crystalline solid	

Table 2: Spectroscopic Data for **Nirvanol**

Technique	Key Data Points	Reference
¹ H-NMR	Illustrative Data for Hydantoin Core:- Aromatic protons (phenyl group): ~7.2-7.5 ppm- NH protons: ~8.0 and ~10.5 ppm (broad singlets)	[10][11]
¹³ C-NMR	Illustrative Data for Hydantoin Core:- Carbonyl carbons (C2, C4): ~157 and ~174 ppm- Quaternary carbon (C5): ~65 ppm- Aromatic carbons: ~125- 140 ppm	[9][12]
Mass Spec.	Illustrative Fragmentation (EI):- Molecular Ion (M ⁺): m/z 204- Loss of ethyl group (-C ₂ H ₅): m/z 175- Loss of phenyl group (-C ₆ H ₅): m/z 127	[13][14][15][16][17]
Infrared (IR)	Characteristic Absorption Bands (cm ⁻¹):- N-H stretching: 3200-3300- C=O stretching (amide): 1710-1780- Aromatic C-H stretching: >3000	[18][19][20][21]

Note: The spectroscopic data provided are illustrative and based on typical values for hydantoin derivatives. Actual spectra should be compared with a well-characterized standard.

Experimental Protocols

The following are representative experimental protocols for the analysis of **Nirvanol**.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is suitable for determining the purity and assay of **Nirvanol**.[22][23][24]

- Instrumentation: HPLC system with UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer, pH 3-7). A typical starting point could be 60:40 (v/v) aqueous buffer to acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve an accurately weighed amount of **Nirvanol** in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 0.1 mg/mL.
- Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of a well-characterized reference standard of known purity and concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for the identification of **Nirvanol** and the detection of volatile organic impurities.[\[13\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.

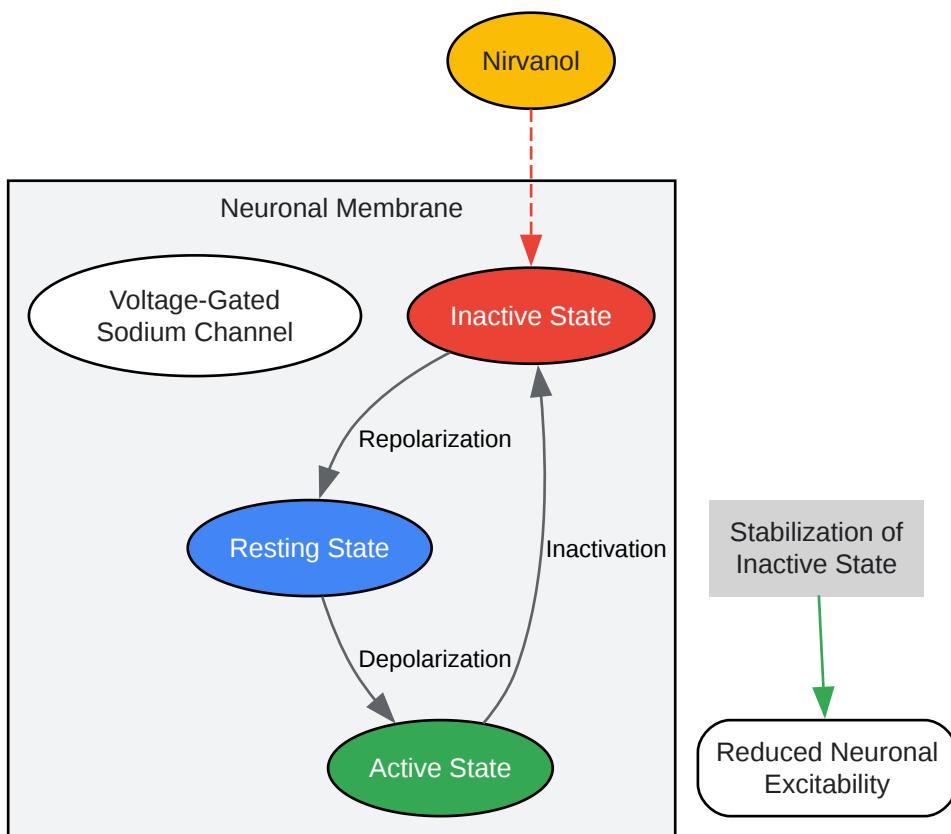
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp to 280 °C at 15 °C/min.
 - Hold at 280 °C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-400.
- Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or acetone. Derivatization may be necessary to improve volatility and chromatographic performance.
- Data Analysis: Identification is confirmed by comparing the retention time and mass spectrum of the sample with that of a known standard. Impurities are identified by library searching (e.g., NIST) and their relative amounts can be estimated by peak area comparison.

Biological Activity and Signaling Pathways

Mechanism of Anticonvulsant Action

The anticonvulsant activity of hydantoin derivatives, including **Nirvanol**, is primarily attributed to their ability to modulate voltage-gated sodium channels in neurons.^{[1][2][28][29]} By binding to the inactive state of these channels, they prolong the refractory period, thereby reducing the ability of neurons to fire at high frequencies, which is a characteristic of seizure activity.^[30] This stabilization of neuronal membranes prevents the spread of seizure discharges in the brain.

The following diagram illustrates the proposed mechanism of action of hydantoin derivatives on voltage-gated sodium channels.



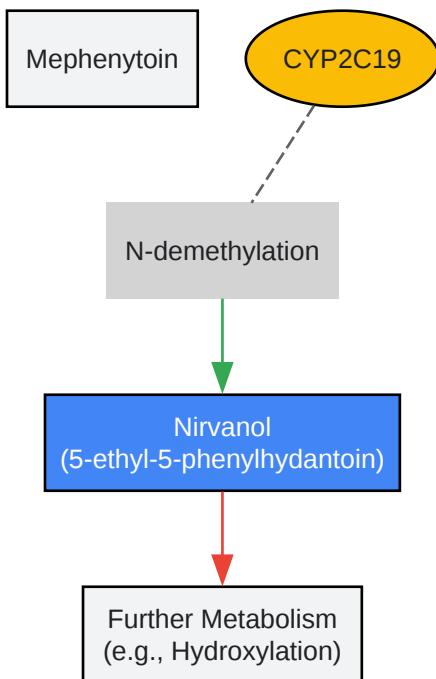
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Proposed Mechanism of Action of **Nirvanol**.

Metabolic Pathway

Nirvanol is the primary active metabolite of mephenytoin, formed through N-demethylation catalyzed by cytochrome P450 enzymes, primarily CYP2C19 and to a lesser extent by other isoforms.^{[31][32][33][34][35]} The activity of CYP2C19 is subject to genetic polymorphism, leading to significant inter-individual variability in the rate of mephenytoin metabolism and, consequently, in the plasma concentrations of **Nirvanol**. Further metabolism of **Nirvanol** can occur, including aromatic hydroxylation.

The following diagram depicts the metabolic conversion of Mephenytoin to **Nirvanol**.



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